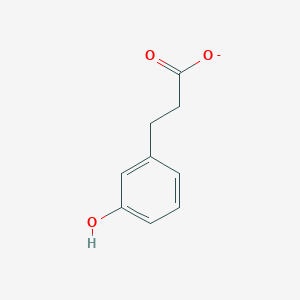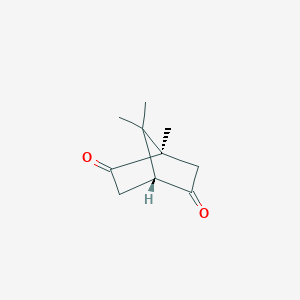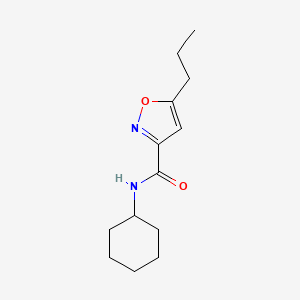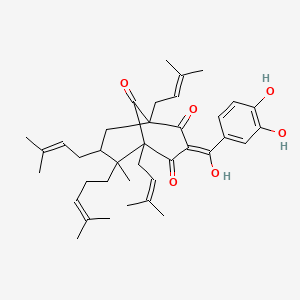
Pyrantel tartrate
Overview
Description
Pyrantel tartrate is a pyrimidine-derivative anthelmintic agent used primarily for the oral treatment of various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is known for its effectiveness in both human and veterinary medicine .
Mechanism of Action
Target of Action
Pyrantel tartrate primarily targets the nicotinic acetylcholine receptors (nAChR) of nematodes . These receptors play a crucial role in the neuromuscular function of these organisms.
Mode of Action
This compound acts as a depolarizing neuromuscular blocking agent . It promotes the release of acetylcholine and inhibits cholinesterase, stimulating ganglionic neurons . This leads to a longstanding activation of the nicotinic receptors, resulting in spastic paralysis of the susceptible nematodes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission in helminths . By causing a sustained activation of the nicotinic receptors, the compound disrupts normal neuromuscular function, leading to paralysis .
Pharmacokinetics
This compound exhibits different absorption rates in different species. It is well absorbed by pigs and dogs, but less so by ruminants . The pamoate salt form of pyrantel is poorly soluble in water, which reduces absorption from the gut and allows the drug to reach and be effective against parasites in the large intestine .
Result of Action
The result of this compound’s action is the paralysis and subsequent expulsion of the affected nematodes from the host organism’s system . This occurs because the spastic paralysis caused by the drug makes the worms lose their grip on the intestinal wall .
Biochemical Analysis
Biochemical Properties
Pyrantel tartrate functions as a depolarizing neuromuscular-blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons . This results in the spastic paralysis of susceptible nematodes, causing them to lose their grip on the intestinal wall and be expelled from the host’s body . This compound interacts with acetylcholine receptors on the muscle cells of nematodes, leading to prolonged activation and paralysis .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets the neuromuscular junctions of parasitic worms, causing paralysis and expulsion from the host . In humans and animals, this compound has been observed to cause gastrointestinal disturbances, central nervous system effects, and superficial skin reactions in cases of overdose . It influences cell signaling pathways by promoting acetylcholine release and inhibiting cholinesterase .
Molecular Mechanism
At the molecular level, this compound acts by promoting the release of acetylcholine, inhibiting cholinesterase, and stimulating ganglionic neurons . This leads to the depolarization of neuromuscular junctions in helminths, resulting in spastic paralysis . The compound binds to acetylcholine receptors on the muscle cells of nematodes, causing prolonged activation and subsequent paralysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its rapid metabolism, with the absorbed drug being partly metabolized in the liver . This compound’s stability and degradation in laboratory settings have not been extensively documented, but its long-term effects on cellular function are primarily related to its neuromuscular-blocking properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, a dose of 20 mg/kg/day for three months did not show toxic symptoms, but at 50 mg/kg/day, symptoms of intoxication were observed . In calves, a dose greater than 200 mg/kg caused ataxia (uncoordinated movements) . Horses tolerated 75 mg/kg well, but at 100 mg/kg, two out of three animals died . These studies indicate that this compound has a narrow safety margin at higher doses.
Metabolic Pathways
This compound is extensively metabolized in dogs, rats, sheep, and cattle through three metabolic pathways: oxidation of the thiophene ring, oxidation of the tetrapyrimidine ring, and mercapturic acid conjugation . The absorbed drug is partly metabolized in the liver, and the unchanged drug is excreted via urine and feces .
Transport and Distribution
This compound is well absorbed by pigs and dogs, but less so by ruminants . The pamoate salt of pyrantel, which is poorly soluble in water, offers the advantage of reduced absorption from the gut, allowing the drug to reach and act against parasites in the large intestine . This makes it particularly useful in horses .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its primary action is at the neuromuscular junctions of parasitic worms, where it binds to acetylcholine receptors on muscle cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrantel tartrate is synthesized by reacting pyrantel base with tartaric acid. The reaction involves the formation of a salt between the pyrantel base and tartaric acid, resulting in this compound . The reaction conditions typically involve dissolving pyrantel base in a suitable solvent and adding tartaric acid under controlled temperature and pH conditions to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrantel tartrate undergoes various chemical reactions, including:
Oxidation: Pyrantel can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert pyrantel into reduced forms with different pharmacological properties.
Substitution: Pyrantel can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrantel N-oxide, while reduction can produce pyrantel amine derivatives .
Scientific Research Applications
Pyrantel tartrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Pyrantel pamoate: Another salt form of pyrantel, used similarly in anthelmintic treatments.
Morantel tartrate: A related compound with similar anthelmintic properties but different pharmacokinetic profiles.
Uniqueness of Pyrantel Tartrate: this compound is unique due to its specific salt form, which enhances its solubility and bioavailability compared to other forms like pyrantel pamoate . Its effectiveness after a single dose and its broad-spectrum activity against various parasitic worms make it a valuable anthelmintic agent .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCYAZJKNPEQR-NIEARKAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048858 | |
| Record name | Pyrantel tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-94-4 | |
| Record name | Pyrantel tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrantel tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrantel tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrantel hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRANTEL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC82VF0480 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyrantel Tartrate exert its anthelmintic effect?
A1: this compound acts as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (AChRs) at the neuromuscular junctions of susceptible helminths. [, , , , , ] This binding leads to depolarization of the muscle cell membrane, causing spastic paralysis in the parasite. [, , , , , ] The paralyzed worms are then expelled from the host's gastrointestinal tract. [, , , , , ]
Q2: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H14N2S · C4H6O6 and its molecular weight is 374.4 g/mol. []
Q3: How stable is this compound in feed formulations?
A5: Studies indicate that this compound exhibits good stability in various feed formulations. Research has demonstrated its long-term stability in swine feed, allowing for its inclusion as a feed additive for continuous medication. []
Q4: Are there any specific analytical methods to assess this compound stability in formulations?
A6: Yes, high-performance liquid chromatography (HPLC) has been widely employed to evaluate the stability of this compound in various formulations, including medicated feeds. [, , , ]
Q5: Has this compound shown efficacy in any in vitro models?
A8: Yes, this compound demonstrated efficacy against Sarcocystis neurona merozoites in equine dermal cell cultures. Concentrations exceeding 0.0025 M successfully inhibited plaque formation, indicating its potential against this parasite. []
Q6: What animal models have been used to study the efficacy of this compound?
A9: A variety of animal models, including sheep, pigs, horses, and mice, have been employed to investigate the efficacy of this compound against different parasite infections. [, , , , , , , , ] These studies have provided valuable insights into its spectrum of activity and potential applications.
Q7: Is there evidence of resistance development to this compound in parasites?
A10: Yes, there is documented evidence of resistance development to this compound in certain parasite populations. For instance, studies in horses have reported the emergence of Cyathostomes resistant to Pyrantel Pamoate, a closely related compound, following daily administration of this compound. []
Q8: Are there any known drug interactions that can influence the toxicity of this compound?
A11: Research indicates that the co-administration of this compound with Levamisole in pigs resulted in increased toxicity of Levamisole. [, ] This interaction suggests a potential for enhanced toxicity when this compound is combined with other nicotinic agonists.
Q9: What analytical techniques are commonly employed for quantifying this compound in various matrices?
A12: Several analytical methods have been developed and validated for the accurate quantification of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique, offering high sensitivity and selectivity. [, , , ] Additionally, spectrophotometric methods, including the method of standard additions, have also been utilized for its determination in various matrices, particularly in feed samples. [, , ]
Q10: When was this compound first introduced as an anthelmintic agent?
A14: this compound was first introduced as a broad-spectrum anthelmintic for domestic animals in the mid-1960s. [, ] Its introduction marked a significant advancement in veterinary parasitology, providing a safe and effective tool for controlling various nematode infections in livestock.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1234327.png)






![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234339.png)



![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)

